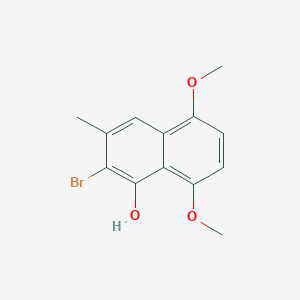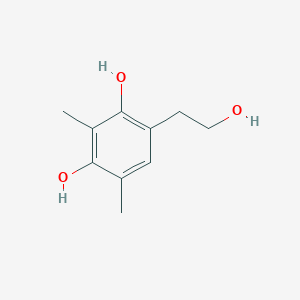
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol is an organic compound with a benzene ring substituted with two methyl groups, a hydroxyethyl group, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol typically involves the alkylation of 2,6-dimethylphenol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Material: 2,6-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like ethanol
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under pressure to facilitate the addition of the ethylene oxide to the phenol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Continuous Flow Reactor: Ensures consistent reaction conditions and efficient heat transfer.
Catalyst Regeneration: Sodium hydroxide can be regenerated and reused, making the process more sustainable.
Purification: The product is purified using distillation or recrystallization techniques to obtain high purity this compound.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halides and ethers.
科学的研究の応用
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and resins, where its hydroxyl groups can participate in cross-linking reactions.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The molecular pathways involved include:
Hydrogen Bonding: Interaction with proteins and nucleic acids.
Redox Reactions: Scavenging of free radicals and prevention of oxidative damage.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A buffering agent used in biological research.
5-(2-Hydroxyethyl)-4-methylthiazole: Used in flavor and fragrance industries.
Hydroxyethyl cellulose: Used as a thickening agent in various applications.
Uniqueness
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of hydroxyl and hydroxyethyl groups makes it versatile for various chemical reactions and applications.
特性
CAS番号 |
101383-04-4 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-2,6-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-6-5-8(3-4-11)10(13)7(2)9(6)12/h5,11-13H,3-4H2,1-2H3 |
InChIキー |
VTFNHORKLKHVFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)C)O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)

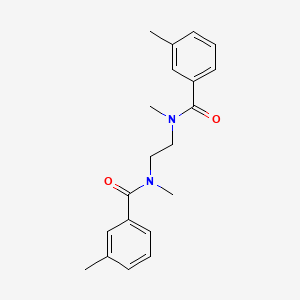

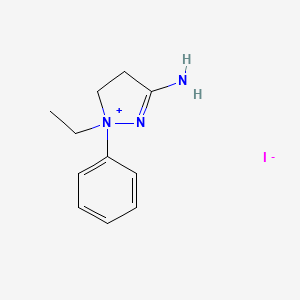

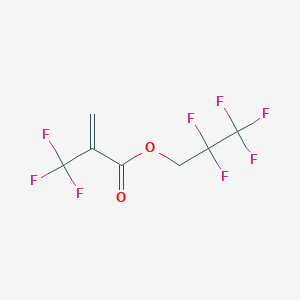


![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
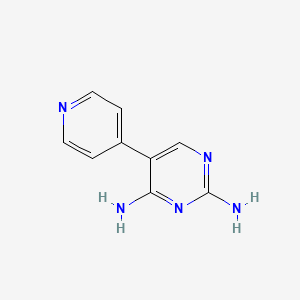
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
